

The Solubility Profile of Dapagliflozin Propanediol Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Dapagliflozin propanediol hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **dapagliflozin propanediol hydrate** in various solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, development, and analytical characterization. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates key processes and relationships through diagrams.

Introduction to Dapagliflozin Propanediol Hydrate

Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. It is commercially available as dapagliflozin propanediol monohydrate, a crystalline form that enhances the stability of the drug substance. The solubility of this hydrate form in different solvent systems is a fundamental physicochemical property that influences its dissolution, bioavailability, and the design of effective drug delivery systems.

Quantitative Solubility Data

The solubility of **dapagliflozin propanediol hydrate** has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Dapagliflozin and its Propanediol Hydrate in Aqueous Media

Medium	pH	Equilibrium Solubility (mg/mL)
Aqueous Medium	Not Specified	~1.70[1]
Acidic Medium	1.2	~1.68[1]
Acetate Buffer	4.0	~1.74[1]
Intestinal Medium	6.8	~1.60[1]
1:1 Ethanol:PBS	7.2	~0.5

Note: The solubility of the non-ionic dapagliflozin is largely unaffected by pH changes.[1]

Table 2: Solubility of Dapagliflozin and its Propanediol Hydrate in Organic Solvents

Solvent	Solubility (mg/mL)
Ethanol	~30
Dimethyl Sulfoxide (DMSO)	~30
Dimethylformamide (DMF)	~30
Methanol	Soluble[2][3]
Acetonitrile	Soluble
Chloroform	Slightly Soluble[3]

Data for some organic solvents is qualitative ("Soluble," "Slightly Soluble"). Quantitative data in terms of mole fraction, mass fraction, and volume fraction at varying temperatures is not extensively available in the public domain and would typically be determined experimentally during drug development.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **dapagliflozin propanediol hydrate**.

Materials and Equipment

- **Dapagliflozin Propanediol Hydrate** reference standard
- Selected solvents (e.g., methanol, ethanol, acetonitrile, water) of appropriate purity (e.g., HPLC grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes

Experimental Procedure: Equilibrium Solubility Method

- **Preparation of Solvent:** Prepare the desired solvent or solvent mixture.
- **Addition of Excess Solute:** Add an excess amount of **dapagliflozin propanediol hydrate** to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
- **Equilibration:** Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
- **Dilution:** Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
- **Quantification by HPLC:** Analyze the diluted sample using a validated HPLC method to determine the concentration of dapagliflozin.

HPLC Analytical Method

A typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of dapagliflozin is as follows:

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[4]
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid adjusted to pH 4) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).[4]
- **Flow Rate:** 1.0 mL/min[4]
- **Detection Wavelength:** 223 nm or 239 nm[4][5]
- **Injection Volume:** 20 μ L[4]
- **Column Temperature:** Ambient or controlled (e.g., 35 $^{\circ}$ C)

Data Analysis

The solubility is calculated from the concentration of the diluted saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mole fraction, or mass fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of **dapagliflozin propanediol hydrate**.

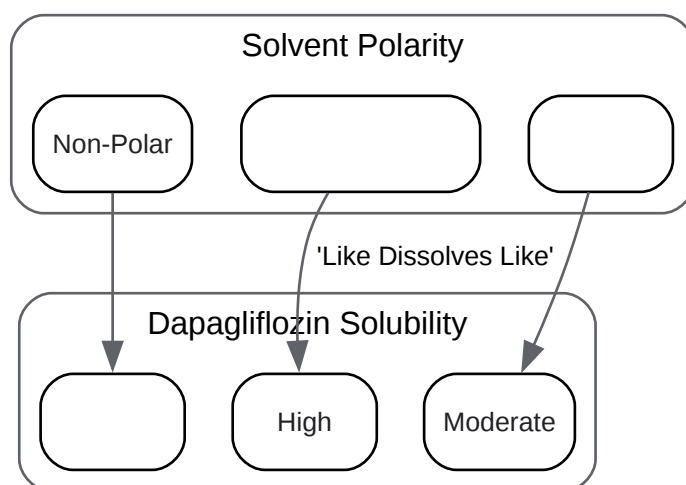


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Caption: Experimental workflow for determining equilibrium solubility.

Relationship Between Solvent Polarity and Dapagliflozin Solubility

This diagram illustrates the general trend of solubility for a moderately polar compound like dapagliflozin in solvents of varying polarities.



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Caption: Dapagliflozin solubility vs. solvent polarity.

Thermodynamic Modeling

While specific studies applying thermodynamic models like the Jouyban-Acree model to **dapagliflozin propanediol hydrate** in various organic solvent mixtures are not widely published, such models are valuable tools for predicting solubility in mixed solvent systems. The Jouyban-Acree model, for instance, correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the solvent mixture. This model can reduce the number of experiments needed to fully characterize the solubility profile in co-solvent systems, which is particularly useful in formulation development. The general form of the Jouyban-Acree model is:

$$\ln x_{m,T} = f_1 \ln x_{1,T} + f_2 \ln x_{2,T} + (f_1 f_2 / T) \sum J_i (f_1 - f_2)^i$$

where $x_{m,T}$ is the mole fraction solubility of the solute in the mixture at temperature T , f_1 and f_2 are the mole fractions of the solvents in the solvent mixture, $x_{1,T}$ and $x_{2,T}$ are the mole fraction solubilities in the neat solvents, and J_i are the model constants.

Conclusion

This technical guide has summarized the available solubility data for **dapagliflozin propanediol hydrate**, provided a detailed experimental protocol for its determination, and visualized key concepts. A comprehensive understanding of solubility is paramount for the successful development of robust formulations and analytical methods for this important antidiabetic drug. Further experimental work to generate more extensive quantitative data across a wider range of solvents and temperatures would be of significant value to the pharmaceutical sciences community.

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- To cite this document: BenchChem. [The Solubility Profile of Dapagliflozin Propanediol Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8033639#dapagliflozin-propanediol-hydrate-solubility-in-different-solvents>]

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